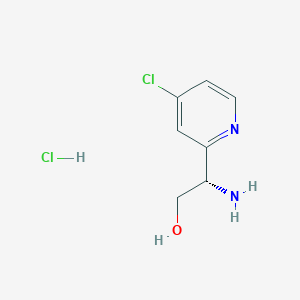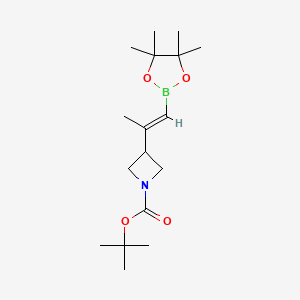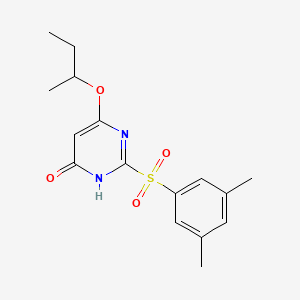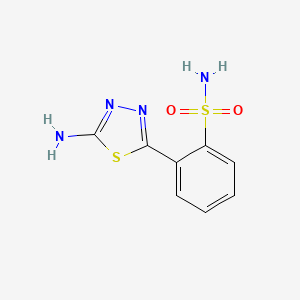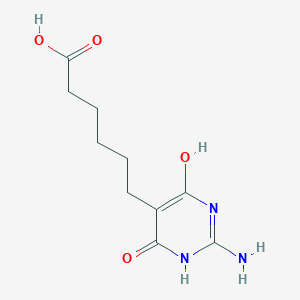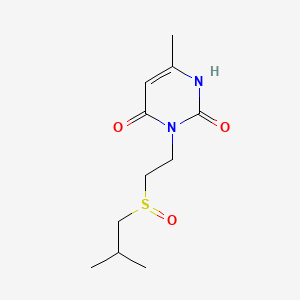
3-Isobutylsulfinylethyl-6-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutylsulfinylethyl-6-methyluracil is a compound belonging to the class of uracil derivatives. Uracil is one of the four nucleobases in the nucleic acid of RNA, and its derivatives have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an isobutylsulfinylethyl group at the 3rd position and a methyl group at the 6th position of the uracil ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutylsulfinylethyl-6-methyluracil typically involves the introduction of the isobutylsulfinylethyl group into the uracil ring. One common method is the nucleophilic substitution of halogenated uracil derivatives. For instance, 6-chlorouracil can be reacted with isobutylsulfinylethylamine under basic conditions to yield the desired product .
Another approach involves the use of Grignard reagents. The Grignard reagent derived from isobutylmagnesium bromide can be reacted with 6-methyluracil to introduce the isobutyl group, followed by oxidation to form the sulfinyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isobutylsulfinylethyl-6-methyluracil can undergo various chemical reactions, including:
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Isobutylsulfinylethyl-6-methyluracil involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects . The isobutylsulfinylethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-Methyluracil: A simpler derivative of uracil with a methyl group at the 6th position.
1,3-Dimethyluracil: Contains two methyl groups at the 1st and 3rd positions.
5-Hydroxymethyl-4-methyluracil: Contains a hydroxymethyl group at the 5th position and a methyl group at the 4th position.
Uniqueness
3-Isobutylsulfinylethyl-6-methyluracil is unique due to the presence of the isobutylsulfinylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
180274-05-9 |
|---|---|
Molecular Formula |
C11H18N2O3S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
6-methyl-3-[2-(2-methylpropylsulfinyl)ethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O3S/c1-8(2)7-17(16)5-4-13-10(14)6-9(3)12-11(13)15/h6,8H,4-5,7H2,1-3H3,(H,12,15) |
InChI Key |
RLANAQUHUQWAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)CCS(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


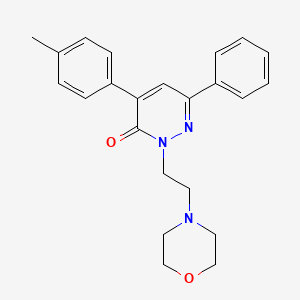


![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)
![p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian]](/img/structure/B15215613.png)

![N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide](/img/structure/B15215625.png)
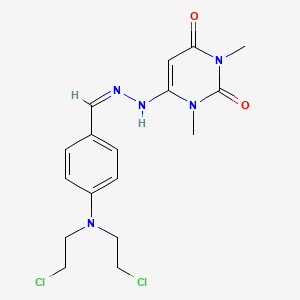
![6-(3-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B15215635.png)
